molecular formula C20H14ClFN2O2 B504888 N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide

Cat. No.: B504888
M. Wt: 368.8g/mol
InChI Key: LKCFCMHKFTVLNQ-UHFFFAOYSA-N
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Description

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide is a chemical compound with the molecular formula C20H14ClFN2O2 and a molar mass of 368.7887632 g/mol . This compound is known for its unique structural properties, which include a chlorobenzoyl group, an amino group, and a fluorobenzamide group. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

The synthesis of N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid, 3-aminophenyl, and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

    Synthetic Route:

Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions and starting materials. The process is optimized for yield and purity, ensuring that the final product meets the required specifications.

Chemical Reactions Analysis

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14ClFN2O2

Molecular Weight

368.8g/mol

IUPAC Name

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H14ClFN2O2/c21-14-6-3-5-13(11-14)19(25)23-15-7-4-8-16(12-15)24-20(26)17-9-1-2-10-18(17)22/h1-12H,(H,23,25)(H,24,26)

InChI Key

LKCFCMHKFTVLNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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